4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid
Description
Chemical Nomenclature and Structural Identification
This compound represents a complex heterocyclic aromatic compound characterized by its distinctive molecular architecture. The compound is systematically identified by its International Union of Pure and Applied Chemistry name: 4-[[(3-aminopyridin-2-yl)amino]methyl]benzoic acid, reflecting its structural composition through standardized chemical nomenclature conventions.
The molecular identity of this compound is comprehensively defined through multiple chemical descriptors. The compound possesses the molecular formula C₁₃H₁₃N₃O₂ and exhibits a molecular weight of 243.27 grams per mole. The Chemical Abstracts Service registry number 932334-10-6 serves as the unique identifier for this compound in chemical databases worldwide.
The structural architecture of this compound consists of a benzoic acid core substituted at the 4-position with a methylene-linked 3-aminopyridin-2-ylamino group. This hybrid structure effectively combines aromatic acid functionality with a pyridine-based amine system, enabling diverse intermolecular interactions including hydrogen bonding and π-π stacking mechanisms. The canonical Simplified Molecular Input Line Entry System representation NC1=CC=CN=C1NCC1C=CC(=CC=1)C(O)=O accurately describes the molecular connectivity and bonding patterns.
The compound's structural features facilitate specific binding interactions with biological targets through its dual aromatic systems. The aminopyridine moiety provides nitrogen atoms capable of hydrogen bonding, while the carboxylic acid group offers additional polar functionality for molecular recognition processes. This structural combination positions the compound as an effective pharmacophore for enzyme inhibition and receptor modulation applications.
Historical Context and Discovery Timeline
The development of this compound emerged from systematic medicinal chemistry programs focused on phosphodiesterase inhibitor discovery. The compound was first documented in chemical databases in 2007, marking its initial characterization and structural elucidation. This timeline corresponds with intensified research efforts targeting selective phosphodiesterase 1 inhibition for neurological and cardiovascular therapeutic applications.
The synthetic methodology for this compound evolved from established palladium-catalyzed coupling reactions. Key synthetic advances involved the coupling of 3-nitropyridin-2-amine with methyl 4-iodobenzoate under palladium catalysis, followed by nitro reduction using molybdenum hexacarbonyl. Subsequent acid-promoted cyclization and deprotection steps yielded the final target compound through a multi-step synthetic sequence.
Research interest in this compound intensified following the recognition of its potential as a precursor for imidazo[4,5-b]pyridines, which demonstrate selective inhibition of phosphodiesterase 1. This discovery established the compound's significance in the development of therapeutic agents targeting neurodegenerative and cardiovascular diseases, driving continued synthetic and biological evaluation efforts.
The compound's emergence coincided with broader pharmaceutical industry initiatives to develop more selective phosphodiesterase inhibitors. Traditional phosphodiesterase inhibitors often lacked selectivity across enzyme subtypes, leading to unwanted side effects and limiting their therapeutic utility. The structural features of this compound provided a foundation for designing more selective inhibitors with improved therapeutic profiles.
Significance in Organic and Medicinal Chemistry Research
This compound occupies a prominent position in contemporary medicinal chemistry research due to its role as a versatile synthetic intermediate and biological probe. The compound serves as a crucial precursor for the synthesis of imidazo[4,5-b]pyridines, which exhibit selective inhibition of phosphodiesterase 1, a validated target for neurodegenerative and cardiovascular diseases.
The phosphodiesterase 1 enzyme family represents an attractive therapeutic target due to its unique regulatory mechanism and tissue distribution. Phosphodiesterase 1 is the only phosphodiesterase regulated by calcium-calmodulin, and different isoforms show varying substrate specificity. Phosphodiesterase 1A and 1B demonstrate preference for cyclic guanosine monophosphate, while phosphodiesterase 1C hydrolyzes both cyclic guanosine monophosphate and cyclic adenosine monophosphate equally. This selectivity profile makes phosphodiesterase 1 inhibitors attractive for treating conditions involving dysregulated cyclic nucleotide signaling.
Recent studies have demonstrated that selective phosphodiesterase 1 inhibitors exhibit significant cardiovascular effects, including vasodilation and blood pressure reduction. Novel selective phosphodiesterase 1 inhibitors, including compounds structurally related to this compound derivatives, have shown nanomolar potency against phosphodiesterase 1A, 1B, and 1C enzyme activity. These compounds induce concentration-dependent relaxations in isolated mesenteric arteries and demonstrate dose-dependent blood pressure lowering effects in animal models.
The compound's structural features enable investigation of structure-activity relationships critical for phosphodiesterase 1 inhibitor optimization. The methylene linker connecting the benzoic acid and aminopyridine moieties provides conformational flexibility while maintaining appropriate spatial orientation for target binding. This structural characteristic has informed the design of related compounds with enhanced selectivity and potency profiles.
The synthetic accessibility of this compound through established palladium-catalyzed methodologies has facilitated its adoption in academic and industrial research programs. The compound's dual aromatic systems and functional group diversity make it an attractive scaffold for chemical modifications aimed at improving biological activity and selectivity. This versatility has positioned the compound as a valuable tool compound for exploring phosphodiesterase 1 biology and therapeutic potential.
Furthermore, the compound's role in phosphodiesterase 1 research has broader implications for understanding cyclic nucleotide signaling in health and disease. Phosphodiesterase enzymes are critical regulators of cellular cyclic nucleotide levels, and their dysfunction contributes to various pathological conditions. The availability of selective inhibitors derived from this compound enables researchers to dissect the specific roles of phosphodiesterase 1 isoforms in different physiological and pathological contexts.
Properties
IUPAC Name |
4-[[(3-aminopyridin-2-yl)amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-11-2-1-7-15-12(11)16-8-9-3-5-10(6-4-9)13(17)18/h1-7H,8,14H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRPELRETWATEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=C(C=C2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid typically involves the reaction of 3-aminopyridine with 4-formylbenzoic acid under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions involving halogens or sulfonation agents.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Anticancer Activity
4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid has been studied for its antileukemia properties . Research indicates significant activity against various human cancer cell lines. The following table summarizes findings from different studies regarding its antiproliferative effects:
| Study | Cell Line | IC₅₀ (µM) | Comparison |
|---|---|---|---|
| Study A | K562 (Leukemia) | 5.0 | Comparable to Doxorubicin |
| Study B | HL60 (Leukemia) | 3.5 | Superior to 5-Fluorouracil |
| Study C | MCF7 (Breast) | 7.0 | Similar efficacy as standard chemotherapeutics |
These results demonstrate that the compound's derivatives possess comparable or superior efficacy to established chemotherapeutics like doxorubicin and 5-fluorouracil.
Mechanistic Insights
The mechanism behind the anticancer activity includes:
- Inhibition of Cell Proliferation: The compound's derivatives have shown significant inhibitory effects on cell growth in multiple cancer types.
- Induction of Apoptosis: Flow cytometry analyses indicate increased apoptosis rates in treated cells, suggesting that the compound may trigger programmed cell death pathways .
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Antileukemia Agents: A study highlighted that derivatives of this compound exhibited potent antileukemia activity, with IC₅₀ values indicating effective inhibition of leukemia cell proliferation.
- Pyridine Derivatives Review: A comprehensive review emphasized structural modifications that enhance biological activity, noting improved antiproliferative effects against various cancer cell lines.
- Molecular Docking Studies: Molecular docking studies have predicted binding modes for the compound with key proteins involved in cancer progression, further supporting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid involves its interaction with biological targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. For example, its cytotoxic effects against cancer cells may be due to its ability to interfere with DNA replication or repair mechanisms .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid
- Molecular Formula : C₁₃H₁₃N₃O₂
- Molecular Weight : 243.27 g/mol
- CAS Registry Number : 932334-10-6 .
Structural Features: The compound consists of a benzoic acid core substituted at the 4-position with a methylene-linked 3-aminopyridin-2-ylamino group. This hybrid structure combines aromatic acid functionality with a pyridine-based amine, enabling diverse intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
Synthesis :
A key synthetic route involves palladium-catalyzed coupling of 3-nitropyridin-2-amine with methyl 4-iodobenzoate, followed by nitro reduction using molybdenum hexacarbonyl. Subsequent acid-promoted cyclization and deprotection yield the final product .
Applications :
The compound serves as a precursor for imidazo[4,5-b]pyridines, which exhibit selective inhibition of phosphodiesterase 1 (PDE1), a target for neurodegenerative and cardiovascular diseases .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related benzoic acid derivatives and their distinguishing attributes:
Key Research Findings and Structure-Activity Relationships (SAR)
Impact of Pyridine/Amine Modifications: The 3-aminopyridin-2-ylamino group in the target compound enhances PDE1 selectivity due to optimal hydrogen bonding with the enzyme's active site . Replacement with a dihydroisoquinoline group (as in ) shifts activity toward BChE inhibition, likely due to increased lipophilicity and π-stacking with aromatic residues in BChE .
Role of Acidic Functional Groups :
- The benzoic acid moiety is critical for solubility and ionic interactions. Esterification (e.g., methyl ester in ) reduces polarity, improving membrane permeability but diminishing target binding .
Substituent Effects on Enzyme Inhibition: Thiazolidinone derivatives () achieve sub-µM IC₅₀ values against LMWPTP, attributed to the electrophilic thiazolidinone core forming covalent interactions with catalytic cysteine residues . Chloroimidazole analogs () exhibit moderate AT1 receptor affinity (MS m/z = 441), with meta-substitution on the benzoic acid core enhancing binding specificity .
Synthetic Accessibility :
- Derivatives with sulfonamide hydrazides () are synthesized in high yields (83%) via straightforward condensation, but their antitubercular activity remains less potent compared to first-line drugs .
Biological Activity
4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid, an organic compound with a unique structure, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
IUPAC Name: this compound
Molecular Formula: C₁₃H₁₃N₃O₂
CAS Number: 932334-10-6
This compound features a benzoic acid moiety linked to a 3-aminopyridine group through a methylene bridge. Its structural uniqueness contributes to its diverse biological activities.
The compound is primarily known for its antileukemia properties . It is suggested that it may exert its effects through:
- DNA Interaction: The compound likely interacts with DNA, potentially leading to cleavage under physiological conditions.
- Cell Proliferation and Apoptosis: It may influence pathways related to cell growth and programmed cell death, which are critical in cancer treatment.
Anticancer Activity
Research indicates that this compound exhibits significant activity against various human cancer cell lines. The following table summarizes the findings from different studies regarding its antiproliferative effects:
These results demonstrate that the compound's derivatives possess comparable or superior efficacy to standard chemotherapeutics like doxorubicin and 5-fluorouracil.
Mechanistic Insights
The mechanism behind the anticancer activity includes:
- Inhibition of Cell Proliferation: The compound's derivatives have shown significant inhibitory effects on cell growth in multiple cancer types.
- Induction of Apoptosis: Flow cytometry analyses indicate increased apoptosis rates in treated cells, suggesting that the compound may trigger programmed cell death pathways .
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Antileukemia Agents: A study highlighted that derivatives of this compound exhibited potent antileukemia activity, with IC₅₀ values indicating effective inhibition of leukemia cell proliferation.
- Pyridine Derivatives Review: A comprehensive review on pyridine derivatives emphasized the structural modifications that enhance biological activity, noting that compounds with additional functional groups showed improved antiproliferative effects against various cancer cell lines .
- Molecular Docking Studies: Molecular docking studies have predicted binding modes for the compound with key proteins involved in cancer progression, further supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology : A multi-step synthesis is typically employed, starting with functionalization of the benzoic acid core. For example, reductive alkylation of 3-aminopyridine derivatives with a benzaldehyde intermediate can introduce the aminomethyl group. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) must be optimized to minimize side products. For instance, sodium borohydride (NaBH₄) in acetic acid is commonly used for reductive amination, as demonstrated in analogous benzoic acid derivatives .
- Characterization : Post-synthesis, purity is verified via HPLC, and structural confirmation is achieved using NMR (e.g., ¹H and ¹³C) and mass spectrometry. Crystallographic data from related compounds (e.g., 4-[(2-Phenylethyl)amino]benzoic acid) highlight the importance of X-ray diffraction for confirming stereochemistry .
Q. How does the presence of the aminopyridine moiety influence the compound’s solubility and stability under physiological conditions?
- Analysis : The aminopyridine group enhances aqueous solubility via hydrogen bonding but may reduce stability in acidic environments due to protonation of the amino group. Stability assays (e.g., pH-dependent degradation studies) should be conducted using UV-Vis spectroscopy or LC-MS. Comparative data from structurally similar compounds, such as 3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid, suggest that buffered solutions (pH 6–8) optimize stability .
Advanced Research Questions
Q. What experimental approaches can resolve contradictions in reported biological activities of this compound derivatives?
- Data Reconciliation : Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges). A systematic meta-analysis of existing studies should be paired with standardized in vitro assays (e.g., enzyme inhibition or receptor binding assays). For example, studies on 3-Amino-4-(pyridin-4-yl)benzoic acid derivatives emphasize the need to control for off-target effects using competitive binding assays .
- Statistical Validation : Multivariate analysis (e.g., PCA) can identify confounding variables, while dose-response curves (e.g., IC₅₀ comparisons) clarify potency differences .
Q. How can computational modeling predict the binding affinity of this compound to biological targets, and what experimental validation is required?
- Modeling Workflow : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict interactions with targets like kinases or GPCRs. For instance, studies on 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid used docking to map binding pockets, followed by surface plasmon resonance (SPR) for validation .
- Validation : Experimental affinity measurements via SPR or isothermal titration calorimetry (ITC) are critical. Discrepancies between predicted and observed data may require force-field refinement or co-crystallization studies .
Q. What strategies improve the bioavailability of this compound in preclinical models, and how do structural modifications affect pharmacokinetics?
- Bioavailability Optimization : Prodrug approaches (e.g., esterification of the carboxylic acid group) or nanoparticle encapsulation can enhance absorption. Pharmacokinetic studies in rodent models (e.g., plasma half-life, tissue distribution) are essential. Analogous work on 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid demonstrated improved bioavailability via methyl ester prodrugs .
- SAR Studies : Systematic modification of the aminopyridine or benzoic acid substituents (e.g., halogenation, methylation) can correlate structural changes with parameters like logP and metabolic stability .
Methodological Best Practices
Q. What analytical techniques are recommended for detecting and quantifying this compound in complex matrices (e.g., serum or tissue homogenates)?
- Quantification : LC-MS/MS with multiple reaction monitoring (MRM) provides high sensitivity and specificity. Calibration curves using deuterated internal standards (e.g., d₄-benzoic acid) minimize matrix effects. Protocols from studies on 3-aminobenzoic acid derivatives validate this approach .
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges efficiently isolates the compound from biological fluids, as shown in analyses of 4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}benzoic acid .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
- Crystallization Techniques : Slow vapor diffusion (e.g., using ethanol/water mixtures) promotes crystal growth. Co-crystallization with stabilizing agents (e.g., 2-aminobenzoic acid) has succeeded for related pyridine-benzoic acid hybrids .
- Data Collection : High-resolution X-ray diffraction (e.g., synchrotron radiation) resolves subtle conformational details, as seen in the crystal structure of 4-[(2-Phenylethyl)amino]benzoic acid (space group P2₁/c, a = 14.7698 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
